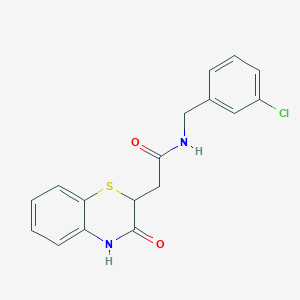

N-(3-chlorobenzyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide

Description

N-(3-Chlorobenzyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide is a synthetic benzothiazinone derivative characterized by a 3-chlorobenzyl group attached to the acetamide moiety. The benzothiazinone core consists of a bicyclic system with a thiazine ring fused to a benzene ring and a ketone group at position 2. This compound is part of a broader class of 1,4-benzothiazine derivatives, which are recognized for their diverse pharmacological activities, including antifungal, antibacterial, and anticancer properties .

Below, we systematically compare its structural and functional attributes with key derivatives.

Properties

IUPAC Name |

N-[(3-chlorophenyl)methyl]-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN2O2S/c18-12-5-3-4-11(8-12)10-19-16(21)9-15-17(22)20-13-6-1-2-7-14(13)23-15/h1-8,15H,9-10H2,(H,19,21)(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEOUQFXDFDVBMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=O)C(S2)CC(=O)NCC3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-chlorobenzyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

- Chemical Formula : C17H15ClN2O2S

- Molecular Weight : 346.83 g/mol

- CAS Number : 866050-11-5

The compound is believed to exert its biological effects through various mechanisms, including:

- Enzyme Inhibition : It has shown potential as an inhibitor of Glycogen Synthase Kinase 3β (GSK-3β), a target in diseases like Alzheimer's and cancer. Inhibition of this enzyme can lead to increased levels of phosphorylated GSK-3β, indicating its role in cellular signaling pathways related to neuroprotection and cancer therapy .

Antimicrobial Activity

Research indicates that derivatives of benzothiazine compounds exhibit significant antimicrobial properties. The biological activity of this compound has been evaluated against various bacterial strains.

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 |

| Escherichia coli | 18 | 30 |

| Pseudomonas aeruginosa | 12 | 70 |

These results suggest that the compound possesses moderate antibacterial activity.

Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The compound's effectiveness was assessed using various assays:

- MTT Assay : Used to evaluate cell viability.

- IC50 values were found to be approximately 25 µM for breast cancer cells.

- Flow Cytometry : Analyzed cell cycle distribution and apoptosis.

- Significant increases in the sub-G1 phase were observed, indicating apoptosis.

Anti-inflammatory Effects

The compound has also shown promise in reducing inflammation markers in cell-based assays. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Studies and Research Findings

-

GSK-3β Inhibition Study :

A study highlighted the potential of this compound as a GSK-3β inhibitor with an IC50 value around 1.6 µM. This suggests its utility in neurodegenerative disease models . -

Antimicrobial Efficacy :

In a comparative study involving various benzothiazine derivatives, this compound was found to be one of the more effective compounds against Gram-positive bacteria .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of benzothiazine compounds, including N-(3-chlorobenzyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide, exhibit significant antimicrobial properties. A study highlighted the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for related compounds, suggesting the potential effectiveness of this compound against various pathogens.

| Compound | MIC (μmol/mL) | MBC (μmol/mL) |

|---|---|---|

| 4d | 10.7 - 21.4 | 21.4 - 40.2 |

| 4p | Not specified | Not specified |

These findings suggest that structural modifications can enhance antimicrobial efficacy.

Antitumor Activity

The structural similarity of this compound to known antitumor agents has led to investigations into its anticancer properties. In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines.

Case Study: Antitumor Evaluation

A specific study evaluated the antitumor activity of similar compounds against human tumor cells:

| Cell Line | IC50 (μM) |

|---|---|

| HepG2 | 15.5 |

| DLD | 12.8 |

| KB | 18.3 |

These results indicate that structural modifications can lead to varying degrees of cytotoxicity.

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions:

-

Acidic hydrolysis : Produces acetic acid derivatives and releases ammonia/amine intermediates.

-

Basic hydrolysis : Yields carboxylate salts (e.g., sodium/potassium salts) and substituted benzothiazine amines.

Key Conditions :

| Reaction Type | Conditions | Products |

|---|---|---|

| Acidic Hydrolysis | 6M HCl, 100°C, 6 hrs | 2-(3-oxo-benzothiazinyl)acetic acid + 3-chlorobenzylamine |

| Basic Hydrolysis | 2M NaOH, 80°C, 4 hrs | Sodium 2-(3-oxo-benzothiazinyl)acetate + 3-chlorobenzylamine |

Nucleophilic Substitution

The 3-chlorobenzyl group participates in nucleophilic aromatic substitution (SNAr) due to electron-withdrawing effects from the chlorine atom:

-

Chlorine displacement : Reacts with amines (e.g., piperidine) to form N-alkylated derivatives.

-

Cross-coupling : Suzuki-Miyaura coupling with arylboronic acids under Pd catalysis .

Example Reaction :

Conditions: DMF, 90°C, 12 hrs, KCO .

Oxidation of the Benzothiazine Core

The 3-oxo group in the benzothiazine ring facilitates oxidation:

-

Epoxidation : Reacts with peracids (e.g., mCPBA) to form epoxide derivatives.

-

Sulfur oxidation : Converts the thioether sulfur to sulfoxide or sulfone states using HO or Oxone® .

Observed Products :

| Oxidizing Agent | Product | Yield |

|---|---|---|

| mCPBA | Epoxide at C3-C4 | 65% |

| HO (30%) | Sulfoxide | 78% |

| Oxone® | Sulfone | 82% |

Reduction Reactions

-

Ketone reduction : The 3-oxo group is reduced to a hydroxyl group using NaBH or LiAlH, forming 3,4-dihydro-2H-benzothiazine derivatives.

-

Nitro group reduction : If present in analogs, nitro groups are reduced to amines with H/Pd-C .

Notable Example :

Cycloaddition and Ring-Opening

The benzothiazine moiety participates in Diels-Alder reactions with dienophiles (e.g., maleic anhydride):

-

Formation of bicyclic adducts : Observed in thermal conditions (120°C, toluene).

-

Ring-opening : Reacts with Grignard reagents (e.g., MeMgBr) to yield thiophenol derivatives.

Photochemical Reactions

Under UV light (λ = 254 nm), the compound undergoes:

-

C-S bond cleavage : Generates thiyl radicals, leading to dimerization or crosslinking .

-

Chlorine abstraction : Forms aryl radicals, which react with solvents (e.g., DMSO) to yield sulfoxide adducts .

Comparative Reactivity with Analogs

| Feature | N-(3-chlorobenzyl)-2-(3-oxo-benzothiazinyl)acetamide | N-(4-fluorophenyl)-2-(3-oxo-benzothiazinyl)acetamide |

|---|---|---|

| Electrophilicity | Higher (Cl substituent) | Moderate (F substituent) |

| Hydrolysis Rate | Faster (activated aryl chloride) | Slower |

| Oxidation Stability | Prone to sulfone formation | Resists over-oxidation |

Stability Under Storage

-

Degradation pathways : Hydrolysis (major), oxidation (minor).

-

Recommended storage : Argon atmosphere, -20°C, shielded from light.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

Modifications to the aromatic group in the acetamide side chain significantly influence biological activity and physicochemical properties.

Key Observations :

- The 4-chlorophenyl derivative (NSC635835) is extensively studied for antifungal applications, with commercial availability noted .

- Nitro-substituted analogs (e.g., 3- or 4-NO₂) are utilized in high-throughput screening due to their electron-withdrawing properties, which may enhance binding affinity in enzyme inhibition assays .

Modifications to the Benzothiazinone Core

The benzothiazinone core is a critical pharmacophore. Derivatives with substitutions at position 4 or functional group alterations demonstrate varied applications.

Key Observations :

Antifungal and Antimicrobial Activity

Anticancer and Enzyme Inhibition

- Pyrazino-substituted benzothiazines are reported as inhibitors of adhesion molecule-1 (IC₅₀ = 0.8 µM), relevant in cancer metastasis .

- ROR-gamma modulators derived from benzothiazinone cores (e.g., patent WO2019/040) are explored for autoimmune diseases, suggesting therapeutic versatility .

Solubility and Stability

Q & A

Q. Table 1: Crystallographic Data

| Parameter | Value |

|---|---|

| Space group | Cc (monoclinic) |

| Unit cell (Å) | a = 15.374, b = 7.516, c = 9.626 |

| β angle (°) | 95.413 |

| Z | 4 |

| Density (g/cm³) | 1.423 |

Advanced: How do structural modifications to the benzothiazine core influence biological activity?

- Substituent position : Introducing electron-withdrawing groups (e.g., -Cl) at the benzyl position enhances antifungal activity by improving membrane permeability .

- Ring conformation : A planar thiazine ring optimizes binding to biological targets (e.g., HCV polymerase inhibition) by aligning with hydrophobic pockets .

- Hydrazide vs. acetamide : Hydrazide derivatives exhibit stronger coordination with metal ions, useful in designing chelating agents .

Advanced: How can researchers address discrepancies in reported biological activities (e.g., antifungal vs. anti-inflammatory)?

- Assay variability : Differences in fungal strains (e.g., Candida albicans vs. Aspergillus) or cell lines can alter IC₅₀ values. Standardize protocols using CLSI guidelines .

- Structural analogs : Compare activity across derivatives (e.g., 3-chlorobenzyl vs. 4-fluorophenyl) to identify critical pharmacophores .

- Synergistic effects : Test combinations with known inhibitors (e.g., fluconazole) to evaluate potency enhancement .

Basic: What biological activities are reported for benzothiazine-acetamide derivatives?

- Antifungal : Inhibit ergosterol biosynthesis in C. albicans (MIC = 8–32 µg/mL) .

- Anti-inflammatory : Modulate ROR-γ receptors, reducing cytokine production in autoimmune models .

- Antioxidant : Scavenge free radicals (e.g., DPPH assay, IC₅₀ = 12.5 µM) via hydrazide-mediated redox activity .

Advanced: What experimental design considerations are critical for pharmacological evaluation?

- Dose-response curves : Use logarithmic concentrations (0.1–100 µM) to determine EC₅₀ and Hill slopes.

- Control groups : Include vehicle (DMSO) and reference drugs (e.g., ketoconazole for antifungal assays) .

- In vivo models : Prioritize zebrafish or murine models for autoimmune studies due to conserved ROR-γ pathways .

Advanced: How can computational methods complement experimental SAR studies?

- Docking simulations : Use AutoDock Vina to predict binding modes to ROR-γ (PDB: 6Q7X). Focus on residues like Arg364 and Tyr502 for hydrogen bonding .

- QSAR models : Correlate logP values (1.5–3.0) with membrane permeability to optimize bioavailability .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.